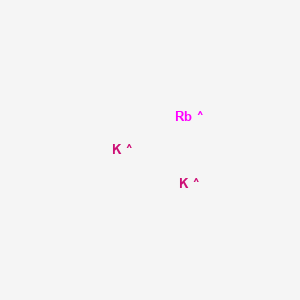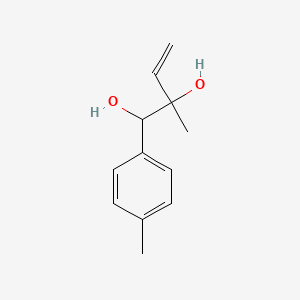
2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol is an organic compound with a unique structure that includes both an aromatic ring and a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, followed by a series of oxidation and reduction steps to introduce the diol functionality. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-phenylbut-3-ene-1,2-diol: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylphenylbut-3-ene-1,2-diol: Similar structure but lacks the methyl group on the butene chain.
Uniqueness
2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol is unique due to the presence of both a methyl group on the aromatic ring and a diol functional group on the butene chain
Eigenschaften
CAS-Nummer |
56790-69-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylphenyl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C12H16O2/c1-4-12(3,14)11(13)10-7-5-9(2)6-8-10/h4-8,11,13-14H,1H2,2-3H3 |
InChI-Schlüssel |
VGATZMFGXXMSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
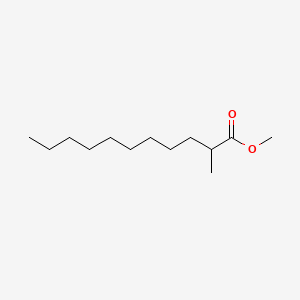
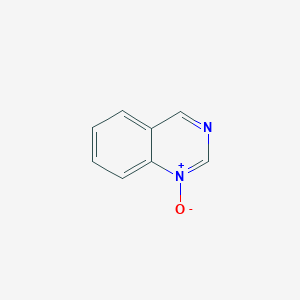
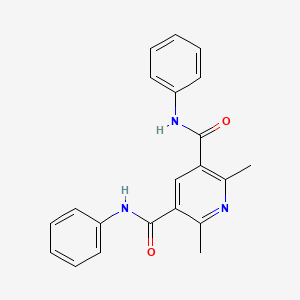
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
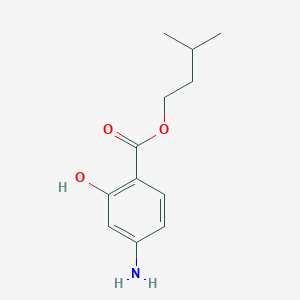
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
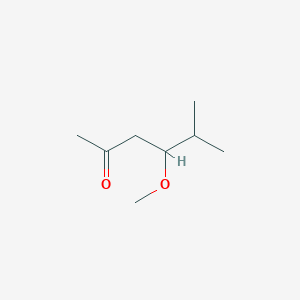
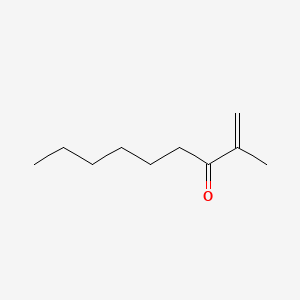

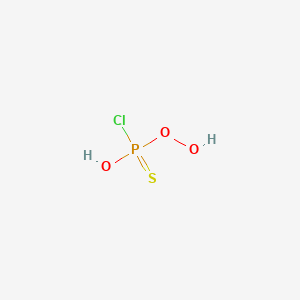
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
